Atrial Natriuretic Peptide (ANP) (1-28), rat
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Overview
Description
Atrial natriuretic factor (1-28) (rat) is a peptide hormone primarily involved in the regulation of blood volume and arterial blood pressure. It is synthesized and secreted by cardiac muscle cells in the atria of the heart. This peptide promotes natriuresis, which is the excretion of sodium through urine, thereby reducing blood volume and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (1-28) (rat) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of atrial natriuretic factor (1-28) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The purification process involves multiple chromatographic steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Atrial natriuretic factor (1-28) (rat) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed: The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with altered biological activity .
Scientific Research Applications
Atrial natriuretic factor (1-28) (rat) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cardiovascular physiology, particularly in regulating blood pressure and volume.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension and heart failure.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Atrial natriuretic factor (1-28) (rat) exerts its effects by binding to natriuretic peptide receptors (NPRs) on target cells. This binding activates guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation, natriuresis, and diuresis, ultimately reducing blood volume and pressure .
Comparison with Similar Compounds
Brain natriuretic peptide (BNP): Similar in structure and function but primarily produced in the ventricles.
C-type natriuretic peptide (CNP): Lacks significant natriuretic activity but has vasodilatory effects
Uniqueness: Atrial natriuretic factor (1-28) (rat) is unique due to its primary production in the atria and its potent natriuretic and vasodilatory effects. It plays a crucial role in the immediate response to increased blood volume and pressure, distinguishing it from other natriuretic peptides .
Properties
Molecular Formula |
C128H205N45O39S2 |
---|---|
Molecular Weight |
3062.4 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-di(butan-2-yl)-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C128H205N45O39S2/c1-10-64(7)99-121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)60-213-214-61-90(171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174)120(208)162-80(45-67-23-14-12-15-24-67)104(192)148-50-93(182)147-51-95(184)153-72(27-18-38-142-124(132)133)110(198)173-100(65(8)11-2)122(210)165-83(49-98(187)188)115(203)160-76(111(199)172-99)31-22-42-146-128(140)141/h12-17,23-26,32-35,62-66,71-90,99-100,174-179H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146) |
InChI Key |
QGFSVPWZEPKNDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Origin of Product |
United States |
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